

"Butanenitrile, 4-(dichlorophenylsilyl)-" chemical properties

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Technical Guide: Butanenitrile, 4- (dichlorophenylsilyl)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties of **Butanenitrile, 4-(dichlorophenylsilyl)-**, a bifunctional organosilicon compound. Due to the limited availability of experimental data for this specific molecule, this guide combines established information with predicted properties and proposed experimental protocols based on the chemistry of analogous compounds. This document is intended to serve as a valuable resource for researchers in organic synthesis, materials science, and medicinal chemistry who may be interested in the synthesis, characterization, and potential applications of silyl-functionalized nitriles.

Chemical Identity and Physical Properties

Butanenitrile, 4-(dichlorophenylsilyl)- is characterized by a butane backbone with a terminal nitrile group and a dichlorophenylsilyl substituent at the 4-position. The presence of the reactive dichlorosilyl group makes it a versatile intermediate for further chemical transformations.

Table 1: General Information and Physical Properties



Property	Value	Source/Method
Systematic Name	Butanenitrile, 4- (dichlorophenylsilyl)-	US EPA[1]
IUPAC Name	4- (Dichlorophenylsilyl)butanenitril e	US EPA[1]
CAS Number	1078-96-2	US EPA[1]
Molecular Formula	C10H11Cl2NSi	US EPA[1]
Molecular Weight	244.19 g/mol	US EPA[1]
Predicted Boiling Point	~335.0 ± 32.0 °C	Prediction based on similar structures[2]
Predicted Density	~1.240 ± 0.06 g/cm ³	Prediction based on similar structures[2]
Physical State	Predicted to be a liquid at room temperature	Based on analogous compounds

Note: Predicted values are computationally derived and should be confirmed by experimental data.

Proposed Synthesis: Hydrosilylation of Allyl Cyanide

A plausible and efficient method for the synthesis of **Butanenitrile**, **4-(dichlorophenylsilyl)-** is the hydrosilylation of allyl cyanide with dichlorophenylsilane. This reaction typically involves the addition of the Si-H bond across the double bond of the alkene, catalyzed by a transition metal complex, most commonly a platinum-based catalyst like Karstedt's or Speier's catalyst.

Experimental Protocol

Materials:

Allyl cyanide (3-butenenitrile)



- Dichlorophenylsilane
- Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene)
- Anhydrous toluene (or other suitable inert solvent)
- Inert gas (Argon or Nitrogen)

Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, a dropping funnel, and a thermometer is assembled. The system is purged with inert gas.
- Charging the Reactor: The flask is charged with allyl cyanide and anhydrous toluene.
- Catalyst Addition: A catalytic amount of Karstedt's catalyst is added to the reaction mixture.
- Addition of Silane: Dichlorophenylsilane is added dropwise to the stirred reaction mixture via the dropping funnel. An exothermic reaction may be observed, and the addition rate should be controlled to maintain the desired reaction temperature.
- Reaction Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) or ¹H NMR spectroscopy by observing the disappearance of the vinyl protons of allyl cyanide and the appearance of the product signals.
- Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent and any unreacted starting materials can be removed under reduced pressure. The crude product is then purified by vacuum distillation to yield Butanenitrile, 4-(dichlorophenylsilyl)-.

Diagram 1: Proposed Experimental Workflow for the Synthesis of **Butanenitrile**, **4- (dichlorophenylsilyl)**-

Caption: Proposed workflow for the synthesis of Butanenitrile, 4-(dichlorophenylsilyl)-.

Predicted Spectroscopic Data



In the absence of experimental spectra, computational prediction tools can provide valuable insights for the characterization of **Butanenitrile**, **4-(dichlorophenylsilyl)-**.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum would likely exhibit the following signals:

- A multiplet in the aromatic region (δ 7.2-7.8 ppm) corresponding to the phenyl protons.
- A triplet corresponding to the methylene protons adjacent to the nitrile group (α-protons).
- A multiplet for the methylene protons at the β -position to the nitrile group.
- A multiplet for the methylene protons attached to the silicon atom.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum would show distinct signals for the different carbon environments:

- Signals for the aromatic carbons of the phenyl group.
- A signal for the nitrile carbon.
- Signals for the three methylene carbons of the butane chain.

Mass Spectrometry Fragmentation

The mass spectrum of **Butanenitrile**, **4-(dichlorophenylsilyl)-** is expected to show a molecular ion peak. Common fragmentation patterns for silyl compounds include cleavage of the Si-C and Si-Cl bonds. Fragmentation of the nitrile-containing alkyl chain may also occur. The presence of two chlorine atoms would result in characteristic isotopic patterns for chlorine-containing fragments.

Table 2: Predicted NMR Chemical Shifts (1H and 13C)



Atom Position	Predicted ¹ H Shift (ppm)	Predicted ¹³ C Shift (ppm)
Phenyl-H	7.2 - 7.8	128 - 135
-CH ₂ -CN	~2.4	~119 (CN), ~18 (-CH ₂ -)
-CH ₂ -CH ₂ -CN	~1.8	~20
Si-CH ₂ -	~1.2	~15

Note: These are estimated values and may vary depending on the solvent and prediction software used. Experimental verification is necessary.

Chemical Reactivity

The chemical reactivity of **Butanenitrile**, **4-(dichlorophenylsilyl)-** is dominated by its two functional groups: the dichlorosilyl group and the nitrile group.

Reactivity of the Dichlorosilyl Group

The Si-Cl bonds are highly susceptible to nucleophilic attack, particularly by water. Hydrolysis of the dichlorosilyl group leads to the formation of silanols, which can then condense to form siloxanes. This reactivity makes the compound a potential precursor for silicone-based materials. The chlorine atoms can also be displaced by other nucleophiles, such as alcohols (to form alkoxysilanes) or Grignard reagents (to form new Si-C bonds).

Diagram 2: Reactivity of the Dichlorosilyl Group

Caption: Key reactions of the dichlorosilyl functional group.

Reactivity of the Nitrile Group

The nitrile group can undergo a variety of transformations, making it a valuable synthetic handle.

• Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.



- Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, proceeding through an amide intermediate.
- Grignard Reaction: Addition of a Grignard reagent to the nitrile followed by hydrolysis yields a ketone.

Relevance to Drug Development

While the nitrile group is a common pharmacophore found in many approved drugs, the high reactivity of the dichlorosilyl group, particularly its propensity for hydrolysis, makes "Butanenitrile, 4-(dichlorophenylsilyl)-" an unlikely candidate for a stable drug molecule in its current form. However, its utility may lie as a synthetic intermediate. The silyl group could be used to introduce silicon into a molecule, which can sometimes improve pharmacokinetic properties, or it could be used as a reactive handle for further derivatization before being transformed into a more stable group. The nitrile functionality can serve as a precursor to amines, carboxylic acids, or ketones, which are all important functional groups in medicinal chemistry.

Safety and Handling

Dichlorosilanes are corrosive and react with moisture to release hydrogen chloride (HCl) gas, which is also corrosive and toxic. Therefore, "Butanenitrile, 4-(dichlorophenylsilyl)-" should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. It should be stored under an inert atmosphere to prevent decomposition. Organosilicon compounds can have varying toxicological profiles, and this compound should be treated as potentially hazardous until more data is available.

Conclusion

Butanenitrile, 4-(dichlorophenylsilyl)- is a molecule with significant potential as a chemical intermediate due to its dual functionality. While experimental data on its properties are scarce, this guide provides a foundational understanding based on established chemical principles and predictive methods. The proposed synthesis via hydrosilylation offers a direct route to this compound, and the predictable reactivity of its functional groups opens avenues for its use in the synthesis of more complex molecules for materials science and potentially as precursors in



drug discovery programs. Further experimental investigation is warranted to fully characterize this compound and explore its synthetic utility.

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